molecular formula C6H8N2O2 B8376770 4-Amino-3-methoxypyridine1-oxide

4-Amino-3-methoxypyridine1-oxide

Cat. No.: B8376770
M. Wt: 140.14 g/mol
InChI Key: UHYSIACPSYTLOL-UHFFFAOYSA-N
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Description

4-Amino-3-methoxypyridine 1-oxide is a pyridine derivative characterized by a unique substitution pattern and functional groups. Its structure includes:

  • Amino group (-NH₂) at position 4,
  • Methoxy group (-OCH₃) at position 3,
  • N-oxide group at position 1.

The N-oxide group enhances polarity and solubility in polar solvents compared to non-oxidized pyridines, while the amino and methoxy substituents influence electronic properties and reactivity.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1-hydroxy-3-methoxypyridin-4-imine

InChI

InChI=1S/C6H8N2O2/c1-10-6-4-8(9)3-2-5(6)7/h2-4,7,9H,1H3

InChI Key

UHYSIACPSYTLOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(C=CC1=N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound is compared below with structurally analogous pyridine derivatives documented in the Catalog of Pyridine Compounds (2017). Key differences lie in substituent positions, functional groups, and inferred physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name Substituent Positions Functional Groups Molecular Formula (Inferred) CAS / MFCD Codes (if available)
4-Amino-3-methoxypyridine 1-oxide 1, 3, 4 N-oxide, -OCH₃, -NH₂ C₆H₇N₂O₂ Not provided in evidence
4-Chloro-5-methoxypyridin-3-amine 3, 4, 5 -Cl, -OCH₃, -NH₂ C₆H₇ClN₂O Not provided
3-Iodo-4-methoxypyridine 3, 4 -I, -OCH₃ C₆H₆INO Not provided
2-Methoxy-3-pivalamidoisonicotinic acid 2, 3 -OCH₃, pivalamide, -COOH C₁₃H₁₈N₂O₄ MFCD00071577
N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide 2, 3, 4 -I, -OCH₃, pivalamide C₁₁H₁₅IN₂O₂ MFCD00071578

Key Observations:

Substituent Effects: Halogen vs. Amino Groups: The 4-chloro-5-methoxypyridin-3-amine (chlorine at position 4) is more reactive in nucleophilic substitution than the amino-bearing target compound, as chlorine is a superior leaving group . N-Oxide Influence: The N-oxide group in the target compound increases polarity, likely enhancing solubility in polar solvents (e.g., water or DMSO) compared to non-oxidized analogs like 3-iodo-4-methoxypyridine .

Functional Group Diversity :

  • Pivalamide and Carboxylic Acid : Derivatives like 2-methoxy-3-pivalamidoisonicotinic acid exhibit reduced solubility in water due to bulky pivalamide and carboxylic acid groups, contrasting with the target compound’s simpler substituents .

Research Findings and Implications

  • Reactivity: The amino group at position 4 may participate in electrophilic aromatic substitution or act as a directing group, while the N-oxide could stabilize charge in intermediates.
  • Solubility: Predicted higher solubility than non-polar analogs (e.g., 3-iodo-4-methoxypyridine) due to N-oxide and amino groups .
  • Synthetic Utility: Potential use in metal coordination complexes, leveraging the N-oxide’s lone pair and amino group’s chelating ability.

Further experimental studies are needed to validate these hypotheses and explore applications in catalysis or drug design.

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